molecular formula C12H9Cl2N3O B4421963 1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea

1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea

Cat. No.: B4421963
M. Wt: 282.12 g/mol
InChI Key: LYGHHUDFYVNVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea is an organic compound that features a urea moiety attached to a dichlorophenyl and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea can be synthesized through a multi-step process involving the reaction of 2,4-dichloroaniline with isocyanates or carbamates. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Urea derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Substituted urea compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-phenylurea
  • 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea
  • 1-(2,4-Dichlorophenyl)-3-phenylguanidine

Comparison: 1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea is unique due to the presence of both dichlorophenyl and pyridinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGHHUDFYVNVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichlorophenyl)-3-pyridin-3-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.